二乙酰皮咯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetylpiptocarphol is a chemical compound that has been the subject of various scientific studies. While specific research directly on Diacetylpiptocarphol is limited, studies on similar compounds provide insights into its characteristics and applications.

Synthesis Analysis

- Diacetyl compounds have been synthesized through various methods, including an electrochemical method where Diacetyl is synthesized from acetylmethylcarbinol with KI as a catalyst. Optimal conditions involve low temperature and neutral pH (Jiang Wen-qiang, 2011).

Molecular Structure Analysis

- The molecular structure of diacetyl compounds can be complex. For example, a study of mono- and diorganotallium(III) complexes of diacetylpyridine bis(thiosemicarbazone) revealed a unique coordination mode of the HDAPTSC— anion in its structure (J. Casas et al., 2003).

Chemical Reactions and Properties

- Diacetyl-containing compounds have been studied for their reaction properties. For instance, diacetyl(acetoin)reductase catalyzes the reversible reduction of acetoin to 2,3-butanediol and the irreversible reduction of diacetyl to acetoin (S. Larsen et al., 1973).

Physical Properties Analysis

- The physical properties of diacetyl compounds include their fluorescence. Diacetyl, in vapor phase or water solution, exhibits bright green fluorescence when excited within its absorption band in the violet and near ultraviolet (G. M. Almy et al., 1940).

Chemical Properties Analysis

- The chemical properties of diacetyl compounds can be intricate. For example, the reaction of diacetyl with N-α-acetylarginine as a model for hapten formation shows complex adducts formed, which is relevant for understanding its toxicity and potential immunological effects (J. Mathews et al., 2010).

科学研究应用

食品和饮料中的二乙酰:二乙酰是乳酸菌,特别是乳酸欧诺菌在葡萄酒的苹果酸-乳酸发酵过程中产生的主要风味代谢物,赋予黄油的香气和风味。这个过程受细菌菌株、葡萄酒化学和环境条件等多种因素的影响 (Bartowsky 和 Henschke,2004).

电子烟中的二乙酰:二乙酰也存在于甜味电子烟 (EC) 液体中,由于与吸入时与呼吸系统疾病有关而引起担忧。一项研究发现,在测试的大量 EC 液体中含有二乙酰,存在潜在的健康风险 (Farsalinos 等人,2015).

二乙酰的毒性:对 C57BL/6 小鼠的研究表明,二乙酰暴露会导致呼吸道上皮损伤和炎症,复制了人类闭塞性细支气管炎 (OB) 的特征 (Morgan 等人,2008).

二乙酰与 DNA 的相互作用:二乙酰与 2-脱氧鸟苷形成共价加合物,解旋 DNA 并导致细胞死亡,表明其潜在的诱变特性和对细胞健康的影响 (More、Raza 和 Vince,2012).

未来方向

作用机制

Target of Action

Diacetylpiptocarphol is a sesquiterpene lactone compound It is known to exhibit anti-leishmaniasis activity , suggesting that it may interact with biological targets involved in the life cycle of the Leishmania parasite.

Mode of Action

Given its anti-leishmaniasis activity , it is likely that the compound interacts with its targets in a way that inhibits the growth or survival of the Leishmania parasite

Biochemical Pathways

The exact biochemical pathways affected by Diacetylpiptocarphol are currently unknown. Its anti-leishmaniasis activity suggests that it may interfere with biochemical processes essential to the Leishmania parasite

Result of Action

Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound’s action results in the inhibition of the Leishmania parasite, potentially leading to a reduction in the severity of leishmaniasis.

属性

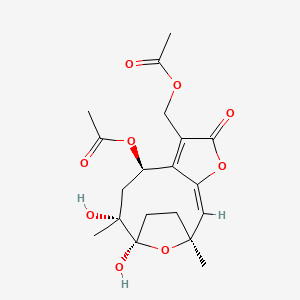

IUPAC Name |

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADBENAXUTZTK-RRRPBPPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102004563 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)